molecular formula C11H19N3O2 B1378700 tert-butyl N-(1-cyanopiperidin-4-yl)carbamate CAS No. 721450-38-0

tert-butyl N-(1-cyanopiperidin-4-yl)carbamate

Cat. No.: B1378700
CAS No.: 721450-38-0
M. Wt: 225.29 g/mol
InChI Key: LZVWQFNLDLGSRA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tert-butyl N-(1-cyanopiperidin-4-yl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of the enzyme’s activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, affecting their catalytic efficiency . The compound’s ability to form stable complexes with proteins also suggests its potential use in studying protein-ligand interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways by binding to specific receptors or enzymes, thereby modulating their activity and downstream signaling events .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity . This binding can result in conformational changes in the enzyme, affecting its function. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels . The compound’s involvement in metabolic pathways suggests its potential use in studying metabolic disorders or developing therapeutic interventions targeting specific metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its overall effects. The compound is transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, affecting its activity and function . The distribution of the compound within tissues also influences its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall effects on cellular processes .

Comparison with Similar Compounds

Biological Activity

tert-butyl N-(1-cyanopiperidin-4-yl)carbamate is a carbamate derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound contains a tert-butyl group and a cyanopiperidine moiety, contributing to its unique chemical properties and biological effects. The molecular formula is C11_{11}H19_{19}N3_3O2_2, with a molecular weight of approximately 225.288 g/mol.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • tert-butyl group : Enhances lipophilicity.
  • Cyanopiperidine moiety : Imparts specific reactivity and biological activity.

The compound's reactivity is influenced by the presence of both the carbamate and cyano groups, making it a subject of interest for various biological assays.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, effective against various bacterial strains.
  • Pain Modulation : The compound has shown potential as a trkA receptor inhibitor, which is relevant in managing pain associated with conditions like neuropathic pain and inflammatory disorders.

Antimicrobial Activity

In vitro studies have been conducted to evaluate the antimicrobial efficacy of related compounds. The following table summarizes the antibacterial activity against selected Gram-positive bacteria:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus (MRSA)0.78 - 3.125 µg/mL
2Enterococcus faecium (VREfm)0.78 - 3.125 µg/mL
3Staphylococcus epidermidisLow concentrations

These results indicate that compounds similar to this compound can exhibit significant antibacterial properties, particularly against drug-resistant strains .

Pain Modulation Studies

The compound has been investigated for its effects on pain modulation, particularly through its action as a trkA receptor inhibitor. This receptor is known to play a crucial role in pain signaling pathways.

Case Study: Effects on Urinary Frequency in Rats

A study evaluated the impact of the compound on urinary frequency induced by cyclophosphamide in rat models. The findings are summarized in the following table:

Dose (mg/kg)Duration (min)Change Rate of Effective Bladder Capacity (%)
330 - 90134
1030 - 90180

The results suggest that treatment with this compound significantly improved bladder capacity without adversely affecting urinary pressure .

The proposed mechanism by which this compound exerts its effects involves:

  • Inhibition of trkA receptors : This action is linked to reduced pain signaling pathways.
  • Antibacterial Mechanism : The compound may disrupt bacterial membrane potential, leading to cell death, particularly in Gram-positive bacteria .

Properties

IUPAC Name

tert-butyl N-(1-cyanopiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)13-9-4-6-14(8-12)7-5-9/h9H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVWQFNLDLGSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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